molecular formula C19H15ClN6O2S B2427775 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1203205-27-9

2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2427775
CAS No.: 1203205-27-9
M. Wt: 426.88
InChI Key: RQVMPIWDIOSJEW-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Imidazole Ring: This can be achieved by reacting glyoxal with ammonia.

    Synthesis of the Pyrimidine Ring: This involves the reaction of appropriate nitriles with amidines.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled with a phenyl group through a series of nucleophilic substitution reactions.

    Sulfonamide Formation: Finally, the chlorobenzenesulfonamide group is introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Ammonia or primary amines.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.

    Industry: Used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Omeprazole: An antiulcer agent with a benzimidazole ring.

    Metronidazole: An antibacterial agent with a nitroimidazole ring.

Uniqueness

2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its combination of imidazole, pyrimidine, and benzenesulfonamide groups. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Biological Activity

2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes available research findings on its biological activity, including enzyme inhibition, anticancer properties, and pharmacokinetics.

Chemical Structure

The compound features a sulfonamide moiety linked to a pyrimidine and imidazole ring system, which is significant for its biological interactions. The presence of chlorine and various aromatic groups enhances its pharmacological profile.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit notable enzyme inhibitory effects. For instance, studies on related benzenesulfonamides have shown high selectivity for carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating potent inhibitory activity against this enzyme compared to carbonic anhydrase II (CA II) .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)
4eCA IX10.93
4gCA IX25.06
4hCA IX20.00

Anticancer Activity

The anticancer potential of the compound has been investigated through various studies, particularly in relation to its ability to induce apoptosis in cancer cell lines. For example, one study reported that derivatives with similar structures significantly increased the percentage of annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells, indicating effective apoptosis induction .

Case Study: MDA-MB-231 Cell Line

In a specific case study involving MDA-MB-231 cells:

  • Treatment : The compound was administered at varying concentrations.
  • Results : A substantial increase in apoptotic cells was observed, with a noted increase from 0.18% to 22.04% in late apoptotic phases after treatment .

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound. Theoretical modeling has suggested favorable pharmacokinetic properties for related benzenesulfonamides, including optimal volume distribution and low plasma binding . These characteristics are essential for predicting the compound's behavior in biological systems.

Table 2: Predicted ADMET Properties

PropertyValue
Volume of DistributionOptimal
Plasma BindingLow (72.9%)
Half-lifeShort

Properties

IUPAC Name

2-chloro-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c20-16-3-1-2-4-17(16)29(27,28)25-15-7-5-14(6-8-15)24-18-11-19(23-12-22-18)26-10-9-21-13-26/h1-13,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMPIWDIOSJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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